5-Amino-1,2-oxazole-3-carboxamide
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Overview
Description
5-Amino-1,2-oxazole-3-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Oxazole derivatives, to which 5-amino-1,2-oxazole-3-carboxamide belongs, have been known to exhibit a wide spectrum of biological activities . These activities are often determined by the specific substitution patterns in the oxazole derivatives .
Mode of Action
It is suggested that the electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Oxazole derivatives have been found to interfere with various biological pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
It is known that these properties significantly impact the bioavailability of a compound .
Result of Action
Oxazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
The substitution pattern in oxazole derivatives is crucial in delineating these activities .
Cellular Effects
Oxazole derivatives have been shown to have a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Molecular Mechanism
It is known that the electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Temporal Effects in Laboratory Settings
It is known that oxazole compounds are susceptible to nucleophilic fragmentation under certain conditions .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2-oxazole-3-carboxamide typically involves the cyclization of β-hydroxy amides. One common method employs reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to facilitate the cyclization process . The reaction conditions are generally mild, making this method efficient and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of oxazole synthesis can be applied. Industrial methods often involve scalable reactions with high yields and the use of robust catalysts to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazole ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
5-Amino-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: It can be used in the development of new materials and as a building block for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
5-Amino-1,2-oxazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and carboxamide groups allow for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
5-amino-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2(4(6)8)7-9-3/h1H,5H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAIKUKYFITSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1629161-52-9 |
Source
|
Record name | 5-amino-1,2-oxazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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